Bisphenol A-d8

説明

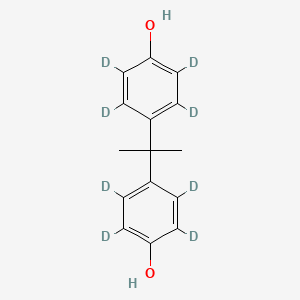

Bisphenol A-d8 is a deuterium-labeled derivative of Bisphenol A, a phenolic, organic synthetic compound widely used in the production of polycarbonate plastics and epoxy resins . The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving mass spectrometry and other analytical techniques .

作用機序

Target of Action

Bisphenol A-d8, a derivative of Bisphenol A (BPA), is an endocrine-disrupting chemical (EDC) that primarily targets estrogen receptors . These receptors play a crucial role in various biological processes, including reproductive development, cardiovascular function, and immune response .

Mode of Action

This compound interacts with its targets, mainly estrogen receptors, by mimicking the action of natural hormones . This interaction can interfere with the normal functioning of the endocrine system, leading to various changes in cellular and molecular processes . It has also been suggested that this compound may interact with other receptors such as GPER-1 .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the disruption of normal endocrine function, leading to alterations in hormone synthesis and metabolism . Additionally, it has been linked to changes in gene expression, oxidative stress, and inflammatory responses . These disruptions can have downstream effects on various physiological processes, including reproductive development, metabolic function, and immune response .

Pharmacokinetics

Studies on bisphenol a suggest that it is readily absorbed and distributed throughout the body . It is metabolized primarily in the liver and excreted in urine . These properties likely influence the bioavailability of this compound, although specific details are currently lacking.

Result of Action

The molecular and cellular effects of this compound are diverse and depend on the specific biological context. It has been associated with various health effects, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . At the cellular level, this compound can cause changes in gene expression, induce oxidative stress, disrupt normal cell signaling, and potentially lead to cell damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other pollutants, pH levels, temperature, and other physicochemical properties of the environment can affect the degradation and bioavailability of this compound . Furthermore, these factors can also influence the compound’s interaction with its targets and its overall toxicological effects .

生化学分析

Biochemical Properties

Bisphenol A-d8 is a large family of chemicals commonly used in the manufacture of numerous consumer products . They are important industrial chemicals used as plasticizers in epoxy resins, polyvinyl, and polycarbonate plastics . The most widely used is bisphenol A (BPA) and it has attracted relevant attention by the scientific community for its toxicity .

Cellular Effects

Several studies demonstrated estrogen-like property of this compound, correlating the BPA exposure with diabetes, heart diseases, obesity, breast and prostate cancer, lowered sperm quality, neurotoxicity problem, and polycystic ovarian syndrome .

Molecular Mechanism

It is known that this compound and derivatives constitute a group of chemicals with quite different physicochemical properties . A feature common to all of them is the presence of aromatic moieties .

Temporal Effects in Laboratory Settings

It is known that this compound exists in trace amounts in biological samples , indicating that it may have long-term effects on cellular function.

Metabolic Pathways

It is known that this compound is hydrophobic (log Kow around 3–8) which indicates their potential for bioaccumulation .

Transport and Distribution

It is known that this compound is a moderately water-soluble compound, with low volatility that is easily biodegraded .

Subcellular Localization

It is known that this compound is a moderately water-soluble compound, with low volatility that is easily biodegraded .

準備方法

Synthetic Routes and Reaction Conditions

Bisphenol A-d8 is synthesized through the condensation reaction of deuterated phenol and acetone in the presence of an acid catalyst such as hydrogen chloride . The reaction typically involves the following steps:

Condensation Reaction: Deuterated phenol reacts with acetone in the presence of hydrogen chloride.

Neutralization: The reaction mixture is neutralized using calcium hydroxide.

Purification: The product is purified through distillation under vacuum conditions.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Condensation: Large quantities of deuterated phenol and acetone are reacted in industrial reactors.

Continuous Neutralization: The reaction mixture is continuously neutralized using calcium hydroxide.

Vacuum Distillation: The product is distilled under vacuum to achieve high purity.

化学反応の分析

Types of Reactions

Bisphenol A-d8 undergoes various chemical reactions, including:

Oxidation: Reacts with hydroxyl radicals to form hydroxylated intermediates.

Reduction: Can be reduced under specific conditions to form deuterated bisphenol derivatives.

Substitution: Undergoes electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydroxyl radicals generated radiolytically or through other oxidative processes.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products

Hydroxylated Intermediates: Formed during oxidation reactions.

Deuterated Bisphenol Derivatives: Formed during reduction reactions.

Substituted this compound: Formed during substitution reactions.

科学的研究の応用

Bisphenol A-d8 is extensively used in scientific research due to its unique properties:

Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic pathways of Bisphenol A by tracking its deuterated form.

Medicine: Used in pharmacokinetic studies to analyze the distribution and metabolism of Bisphenol A.

Industry: Employed in the production of deuterated polymers and resins for specialized applications.

類似化合物との比較

Bisphenol A-d8 is compared with other similar compounds to highlight its uniqueness:

Bisphenol A-d16: Another deuterated form of Bisphenol A, used for similar research applications.

Bisphenol A-(dimethyl-d6): Deuterated at different positions, used in mass spectrometry.

Bisphenol A-(diphenyl-13C12): Labeled with carbon-13, used in isotope labeling studies.

Bisphenol F: A similar compound with different structural properties, used in the production of resins.

Bisphenol S: An analog of Bisphenol A, used as a substitute in various applications.

This compound stands out due to its specific deuterium labeling, making it particularly useful in analytical and research applications where precise tracking and quantification are required.

生物活性

Bisphenol A-d8 (BPA-d8) is a deuterated form of Bisphenol A (BPA), a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins. BPA and its analogues have garnered significant attention due to their potential endocrine-disrupting properties, which can lead to adverse health effects. This article explores the biological activity of BPA-d8, comparing it with BPA and other analogues, and synthesizing findings from various studies.

Overview of Biological Activity

BPA-d8 retains many biological activities similar to BPA, particularly in its interactions with hormone receptors. The compound has been studied for its ability to mimic estrogen, which can disrupt normal hormonal functions in humans and wildlife.

Key Biological Activities:

- Endocrine Disruption : BPA-d8 can bind to estrogen receptors, potentially leading to estrogenic effects that may influence reproductive health and development.

- Cell Proliferation : Studies have shown that BPA-d8 can stimulate cell proliferation in certain cancer cell lines, indicating its potential role in tumorigenesis.

- Neurodevelopmental Effects : Research suggests that exposure to BPA analogues may be linked to neurobehavioral changes in infants and children.

Data Tables

The following table summarizes the biological activities and effects observed in various studies involving BPA-d8 and related compounds.

Case Study 1: Prenatal Exposure

A notable case study highlighted a mother with extremely high urinary BPA levels during pregnancy, which correlated with transient neurobehavioral changes in her infant. Although this case primarily involved BPA, it raises concerns about the potential effects of BPA-d8 as well due to structural similarities and shared biological pathways .

Case Study 2: Food Packaging Exposure

Research conducted in Saudi Arabia examined the levels of bisphenols in packaged foods, including BPA-d8. The study found significant concentrations of these compounds in commonly consumed items, leading to recommendations for monitoring exposure levels due to potential health risks .

Research Findings

Recent studies have reinforced the understanding that BPA-d8 and its analogues can exhibit similar biological activities as BPA:

- In Vitro Studies : A systematic review identified over 130 in vitro studies demonstrating that most BPA analogues activate or antagonize steroid hormone receptors, suggesting their potential as endocrine disruptors .

- Animal Studies : Animal models have shown that exposure to BPA and its analogues can lead to developmental and reproductive toxicity, although specific data on BPA-d8 remains limited .

- Human Studies : Epidemiological studies indicate associations between bisphenol exposure and various health outcomes, including cardiovascular diseases and endocrine disorders .

特性

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i3D,4D,5D,6D,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISBACLAFKSPIT-UWAUJQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C)(C)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662328 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92739-58-7 | |

| Record name | 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 92739-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。